molecular formula C13H17NO B111387 1-Benzylazepan-4-one CAS No. 1208-75-9

1-Benzylazepan-4-one

Cat. No.: B111387
CAS No.: 1208-75-9
M. Wt: 203.28 g/mol
InChI Key: RRVIUDRKTCAHQZ-UHFFFAOYSA-N
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Description

1-Benzylazepan-4-one is an organic compound with the molecular formula C₁₃H₁₇NO It is a derivative of azepane, a seven-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

1-Benzylazepan-4-one can be synthesized through several synthetic routes. One common method involves the reaction of benzyl bromide with azepan-4-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at room temperature for several hours .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure high yield and purity.

Chemical Reactions Analysis

1-Benzylazepan-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzyl or azepane ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzylazepan-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for creating new compounds.

    Biology: Researchers study this compound for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: There is ongoing research into the potential therapeutic applications of this compound, particularly in the development of new drugs for treating various diseases.

    Industry: This compound is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific industrial applications.

Mechanism of Action

The mechanism of action of 1-Benzylazepan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Benzylazepan-4-one can be compared with other similar compounds, such as:

    1-Benzyl-4-azepanone: This compound has a similar structure but may differ in its chemical reactivity and biological activity.

    1-Benzylhexahydro-4-azepinone: Another structurally related compound with potential differences in its applications and properties.

    N-benzyl azepane-4-one: This compound shares the azepane ring structure but may have different functional groups attached, leading to variations in its chemical and biological behavior.

Properties

IUPAC Name

1-benzylazepan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13-7-4-9-14(10-8-13)11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVIUDRKTCAHQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363866
Record name 1-benzylazepan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208-75-9
Record name 1-benzylazepan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6 mL benzyl bromide was added to 5 g azepane-4-one hydrochloride and 18.5 g potassium carbonate in 50 mL THF and 25 mL water. The mixture was stirred 5 h at 50° C., evaporated, diluted with water and extracted with ethyl acetate. The organic layer was evaporated. The residue was purified by chromatographie on silica gel (petrolether/ethyl acetate:8/2) to give 5 g of the desired product. Rf: 0.40 (hexane/ethyl acetate=1/1), (M+H)+=204
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of azepan-4-one (8.0 g, 53.47 mmol, 1.0 eq.) in methylene chloride (100 ml) was added TEA followed by benzaldehyde and reaction mixture was stirred at RT for 30 min. Na(OAc)3BH was added portionwise to the reaction mixture and it was then stirred at RT for another 4 h. The reaction mixture was quenched with NaOH (2 M, 80 ml) and extracted with methylene chloride (3×100 ml). The organic layer was dried over Na2SO4 and solvent was evaporated under reduced pressure to afford the crude product which was purified by column chromatography (silica gel, 20% EtOAc/hexanes) to yield the desired product as an oil. Yield: 78% (8.5 g, 41.87 mmol).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
78%

Synthesis routes and methods III

Procedure details

N-methyl-N-nitrosourethane (1.39 ml, 10.8 mmol) was added dropwise to a solution of 1-benzyl-4-piperidone (2.0 g, 10.6 mmol) in methanol (4 ml) at −15° C. over a period of 30 minutes while maintaining the temperature at −5° C. or lower. During the addition, barium oxide (65 mg, 0.423 mmol) was added thereto in small portions. The resulting mixture was stirred overnight at −15° C. and then filtered, and the filtrate was distilled under reduced pressure to remove the solvent and diethyl ether was added to the residue. The insoluble material was filtered off and a saturated aqueous sodium hydrogencarbonate solution was added to the filtrate, followed by extraction with diethyl ether. The organic layer was dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent, and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=2/1) to obtain 1-benzyl-4-azepanone (662 mg, 31%).
Quantity
1.39 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
65 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

(may be prepared as described in Synthetic Communications (1992), 22(9), 1249-58) was suspended in dichloromethane (100 ml) and triethylamine (9.31 ml, 66.9 mmol) added, followed by benzaldehyde (68 ml, 0.669 mol). The mixture was stirred at room temperature for 30 minutes under argon, then cooled in ice whilst sodium triacetoxyborohydride (17 g, 80 mmol) was added portionwise. The mixture was stirred and allowed to reach room temperature, then stirred for 2 hours. 2M sodium hydroxide solution (80 ml) was added, the layers separated and the aqueous layer extracted with dichloromethane (×2). The combined organic extracts were evaporated to half volume, then extracted with 2M hydrochloric acid (2×100 ml). The aqueous layer was made basic with 50% sodium hydroxide solution and extracted with dichloromethane (×2). The combined organic extracts were dried over magnesium sulphate and evaporated to afford the title compound (D2). 1H NMR (CDCl3) δ 1.82-1.88 (2H, m), 2.52-2.55 (2H, m), 2.59-2.62 (2H, m) 2.71-2.76 (4H, m) 3.65 (1H, s) 7.23-7.33 (5H, m).
Quantity
9.31 mL
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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